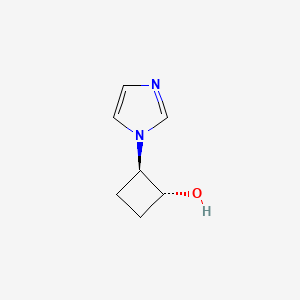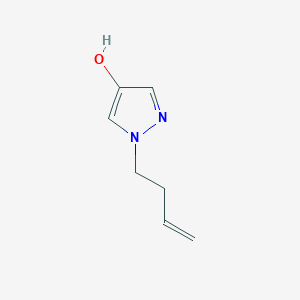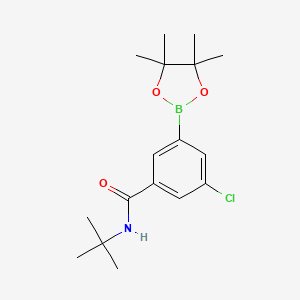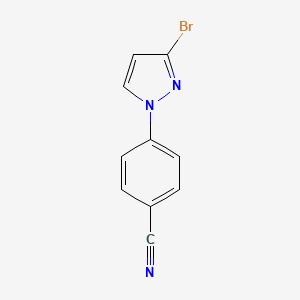
双(1-(3-甲基-1H-吡唑-4-基)甲胺)三盐酸盐
描述
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is a useful research compound. Its molecular formula is C10H21Cl3N6 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化和抗癌活性
吡唑衍生物,包括双(1-(3-甲基-1H-吡唑-4-基)甲胺)三盐酸盐,因其抗氧化和抗癌特性而被研究。 这些化合物在清除自由基和对某些癌细胞系表现出细胞毒性方面显示出潜力 。 例如,它们已对其自由基清除活性进行评估,并在体外对结直肠癌细胞进行测试,表明其作为癌症治疗药物的潜力 .
有机发光二极管 (OLED) 应用
该化合物在有机电子学领域具有应用,尤其是在 OLED 的开发中。 吡唑衍生物可用于合成表现出绿色荧光的铂 (II) 配合物,这对于创建高效的有机发光结构非常有价值 。 这些配合物可以针对其电子和光物理参数进行调整,使其适用于现代光伏器件 .
γ-分泌酶调节剂
在制药行业,双(1-(3-甲基-1H-吡唑-4-基)甲胺)三盐酸盐作为一种试剂参与氨基噻唑的合成。 这些化合物充当 γ-分泌酶调节剂,在阿尔茨海默病研究和治疗中很重要 .
JAK2 抑制剂用于骨髓增殖性疾病
这种吡唑衍生物也用于制备氨基吡啶吲哚羧酰胺,它们是潜在的 JAK2 抑制剂。 JAK2 抑制剂在治疗骨髓增殖性疾病中非常重要,为这些疾病提供了一种治疗方法 .
TGF-β1 和活性 A 信号传导抑制剂
该化合物是合成吡啶衍生物的前体,这些衍生物抑制 TGF-β1 和活性 A 信号传导。 这些信号通路在各种生物过程中至关重要,它们的抑制在治疗纤维化和某些癌症等疾病方面可能是有益的 .
c-Met 激酶抑制剂用于癌症治疗
另一个应用是制备MK-2461 类似物,它们是 c-Met 激酶的抑制剂。 这些抑制剂因其在癌症治疗中的潜力而被研究,因为 c-Met 在肿瘤生长和转移中发挥作用 .
作用机制
Target of Action
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects , suggesting that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death
Biochemical Pathways
, it is likely that this compound affects pathways involved in cell survival and proliferation
Result of Action
生化分析
Biochemical Properties
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and anticancer activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage. Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can activate autophagy proteins as a survival mechanism in cancer cells, leading to p53-mediated apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can have sustained effects on cellular function, including prolonged activation of autophagy and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations observed in organelles involved in oxidative stress responses, such as mitochondria.
Subcellular Localization
The subcellular localization of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is critical for its activity and function. This compound has been shown to localize to specific compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications direct bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride to these organelles, where it can exert its effects on cellular processes. For example, its accumulation in the mitochondria can enhance antioxidant defenses and reduce oxidative damage, while its presence in the nucleus can modulate gene expression and cell signaling pathways.
属性
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQJGXVLNHOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)


![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)


